2-乙氧基-1-萘硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

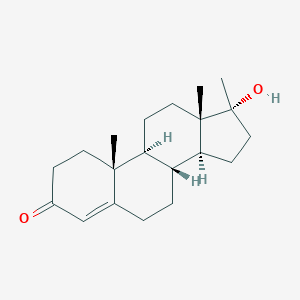

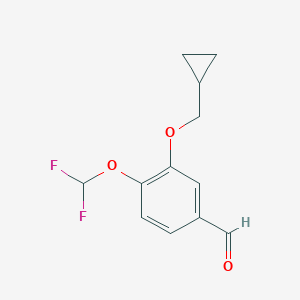

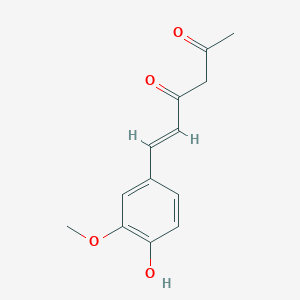

2-Ethoxy-1-naphthaleneboronic acid is a biochemical used for proteomics research . It has the molecular formula C12H13BO3 and a molecular weight of 216.04 .

Molecular Structure Analysis

The linear formula of 2-Ethoxy-1-naphthaleneboronic acid is C2H5OC10H6B(OH)2 . The compound consists of a naphthalene ring substituted with an ethoxy group and a boronic acid group .Chemical Reactions Analysis

2-Ethoxy-1-naphthaleneboronic acid is a reactant in Pd-catalyzed Suzuki-Miyaura reactions . Suzuki-Miyaura reactions are a type of cross-coupling reaction used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

2-Ethoxy-1-naphthaleneboronic acid is a solid with a melting point of 102-106 °C (dec.) (lit.) . Its density is 1.2g/cm3, and it has a boiling point of 431.4°C at 760 mmHg .科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

2-Ethoxy-1-naphthaleneboronic acid serves as a valuable reagent in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. In this context, it acts as a boronate ester, participating in the coupling of aryl or vinyl halides with aryl or vinyl boronic acids. These reactions enable the synthesis of diverse organic compounds, including pharmaceutical intermediates and natural products .

Fluorescent Probes and Sensors

Researchers have explored the use of 2-Ethoxy-1-naphthaleneboronic acid as a fluorescent probe or sensor. By modifying the boronic acid moiety, it can selectively bind to specific analytes (such as sugars or diols) and exhibit fluorescence changes. This property makes it useful for detecting and quantifying biologically relevant molecules in complex samples .

Organic Synthesis and Medicinal Chemistry

The compound’s boronic acid functionality allows it to participate in diverse organic transformations. Chemists employ it for the construction of complex molecules, such as drug candidates or bioactive compounds. Its naphthalene core also contributes to the structural diversity of synthesized molecules .

Boronic Acid-Based Hydrogels

Hydrogels containing boronic acid units have applications in drug delivery, tissue engineering, and biosensing. Researchers have incorporated 2-Ethoxy-1-naphthaleneboronic acid into hydrogel networks to create responsive materials that swell or contract in response to changes in glucose concentration. These hydrogels hold promise for controlled drug release and glucose monitoring .

Photophysical Studies and Luminescent Materials

The photophysical properties of 2-Ethoxy-1-naphthaleneboronic acid have attracted attention. It exhibits fluorescence emission in the visible range, making it suitable for luminescent materials. Researchers investigate its behavior in different solvents, solid-state matrices, and host-guest systems to understand its excited-state dynamics .

Enantioselective Transformations

In recent years, asymmetric synthesis has gained prominence. 2-Ethoxy-1-naphthaleneboronic acid has been employed in enantioselective rhodium-catalyzed reactions, leading to chiral products. For instance, it participates in the addition of aryl boronic acids to trifluoroacetophenones, affording tertiary trifluoromethyl alcohols with high enantioselectivity .

安全和危害

未来方向

The future directions of 2-Ethoxy-1-naphthaleneboronic acid could involve its use in environmentally benign cross-coupling reactions, sterically hindered Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, deboronation homocoupling reactions, and copper-catalyzed N-arylation of imidazoles .

作用机制

Target of Action

2-Ethoxy-1-naphthaleneboronic acid is a boronic acid derivative that is primarily used as a reactant in the Suzuki-Miyaura reaction . The primary target of this compound is the palladium catalyst used in the Suzuki-Miyaura reaction .

Mode of Action

In the Suzuki-Miyaura reaction, 2-Ethoxy-1-naphthaleneboronic acid interacts with the palladium catalyst to form a complex. This complex then undergoes a transmetallation process, where the boron atom in the boronic acid is replaced by a metal atom from the catalyst .

Biochemical Pathways

The Suzuki-Miyaura reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic compounds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .

Result of Action

The result of the action of 2-Ethoxy-1-naphthaleneboronic acid in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of complex organic compounds from simpler precursors .

Action Environment

The action of 2-Ethoxy-1-naphthaleneboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in an aqueous environment . The temperature and pressure of the reaction can also affect the efficiency and selectivity of the reaction .

属性

IUPAC Name |

(2-ethoxynaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8,14-15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDVXFWSKXUSMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584123 |

Source

|

| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-1-naphthaleneboronic acid | |

CAS RN |

148345-64-6 |

Source

|

| Record name | (2-Ethoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)

![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)

![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)

![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)